molecular formula C14H13FO B1342845 1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene CAS No. 67531-80-0

1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene

Cat. No. B1342845
CAS RN: 67531-80-0
M. Wt: 216.25 g/mol
InChI Key: ITWLSLUQIKPHCT-UHFFFAOYSA-N
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Description

The compound "1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene" is a fluorinated aromatic molecule that includes a methoxy functional group and a methyl substituent. This structure suggests potential applications in various chemical syntheses and material sciences due to the presence of reactive sites for further functionalization and the influence of the substituents on the compound's physical and chemical properties.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be complex due to the reactivity of the fluorine atom. In the context of the provided papers, the Fries rearrangement is a notable reaction that can be used to produce fluoro building blocks, such as 3-fluoro-4-methoxybenzoyl chloride, which could be a precursor or related compound to "1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene" . The scalability of this synthesis is crucial for industrial applications, and the separation of isomers presents a challenge that has been addressed in an industrially feasible manner.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is often characterized by the influence of the fluorine atom on the electronic distribution within the molecule. For instance, in "2-Fluoro-N-(4-methoxyphenyl)benzamide," the fluorobenzene and methoxybenzene rings are inclined at specific angles to the amide portion, which could be similar in "1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene" . The presence of the methoxy group and its orientation relative to the benzene ring plane is also a critical factor in determining the molecule's reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of "1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene" can be inferred from related compounds. For example, the presence of a fluorine atom can significantly affect the reactivity of the benzene ring, as seen in the synthesis of various fluorinated compounds . The methoxy group can also participate in reactions, such as demethylation or as a directing group in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene" would be influenced by its molecular structure. The presence of the fluorine atom is likely to increase the compound's stability and influence its boiling point, melting point, and solubility . The methoxy and methyl groups can also affect the compound's polarity and potential for intermolecular interactions, such as hydrogen bonding or π-π interactions, which can be crucial for the compound's behavior in different environments and its potential applications in material science or pharmaceuticals .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

  • Research on derivatives of benzene, including fluorobenzene and methoxybenzene compounds, demonstrates their significance in developing synthetic methodologies. For instance, studies on the selectivity of C–Cl bond activation and the photochemical reactions of dichloroarenes show the intricate reactivity patterns that can guide the synthesis of complex organic molecules Aballay et al., 2005.

Materials Science and Liquid Crystals

  • Fluorinated liquid crystals are of significant interest in materials science for their photoresponsive behavior and UV stability. Research exploring the spectral shifts and photoresponsive behavior of fluorinated liquid crystals, such as those containing methoxy and fluorophenyl groups, contributes to understanding how these materials can be optimized for electronic and photonic applications Praveen & Ojha, 2012.

Pharmaceutical Applications

  • In the pharmaceutical field, derivatives of fluorobenzene and methoxyphenyl compounds are explored for their potential as imaging agents or drug candidates. For example, fluorinated 2-arylbenzothiazoles have been studied for their antitumor activity and as probes for positron emission tomography (PET) imaging to target tyrosine kinase in cancers Wang et al., 2006.

Proton Exchange Membranes

  • In the development of fuel cell technology, polymers containing fluorophenyl and methoxyphenyl groups have been synthesized for use as proton exchange membranes. These materials show a promising balance between proton conductivity, water uptake, and methanol permeability, indicating their potential in fuel cell applications Wang et al., 2012.

properties

IUPAC Name

1-fluoro-4-(4-methoxyphenyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-10-9-12(5-8-14(10)15)11-3-6-13(16-2)7-4-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWLSLUQIKPHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50613462
Record name 4-Fluoro-4'-methoxy-3-methyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50613462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene

CAS RN

67531-80-0
Record name 4-Fluoro-4'-methoxy-3-methyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50613462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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